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Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanol

Cat. No.: B1313502

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
(4-Methylpyridin-2-yl)methanol (CAS No. 42508-74-7). Designed for researchers, scientists,
and professionals in drug development, this document synthesizes predicted and comparative
data to offer a robust framework for the structural elucidation and verification of this key
pyridine derivative. While direct experimental spectra for this specific compound are not readily
available in public databases, this guide leverages established principles of spectroscopy and
comparative analysis with isomeric and analogous structures to present a reliable interpretation
of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data.

Introduction: The Chemical Context

(4-Methylpyridin-2-yl)methanol, with the chemical formula C7HoNO and a molecular weight of
approximately 123.15 g/mol , is a member of the pyridinemethanol family.[1][2] These
compounds are significant building blocks in medicinal chemistry and materials science due to
the versatile reactivity of the pyridine ring and the hydroxyl group. The pyridine moiety can act
as a ligand for metal catalysts, a hydrogen bond acceptor, and a basic center, while the
methanol group allows for esterification, etherification, and other nucleophilic reactions.
Understanding the precise arrangement of these functional groups is paramount for its
application in targeted synthesis. Spectroscopic analysis is the cornerstone of this structural
verification.
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This guide will systematically detail the expected spectroscopic signature of (4-Methylpyridin-
2-yl)methanol, explaining the underlying chemical principles that give rise to the predicted
spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (4-Methylpyridin-2-yl)methanol, both *H and 3C NMR are
indispensable for confirming the substitution pattern on the pyridine ring.

'H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons. The expected 'H NMR
spectrum of (4-Methylpyridin-2-yl)methanol in a solvent like CDCIs would exhibit distinct
signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl
protons.

Key Interpretive Points:

e Aromatic Region (6 7.0-8.5 ppm): The pyridine ring will show three distinct signals. The
proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded due to
the inductive effect of the nitrogen atom. The protons at positions 3 and 5 will appear at
slightly higher fields. The coupling patterns (doublets and singlets) will be crucial for definitive
assignment.

o Methylene Protons (-CH20H, d ~4.7 ppm): The two protons of the hydroxymethyl group are
diastereotopic and will appear as a singlet, as they are not adjacent to any other protons.

o Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on
concentration, temperature, and solvent. It often appears as a broad singlet.

o Methyl Protons (-CHs, & ~2.4 ppm): The three protons of the methyl group will give rise to a
sharp singlet.

Predicted *H NMR Data:
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
H-6 ~8.4 d 1H
H-5 ~7.1 d 1H
H-3 ~7.0 S 1H
-CH20H ~4.7 S 2H
-OH Variable brs 1H
-CHs ~2.4 S 3H

3C NMR Spectroscopy: The Carbon Skeleton

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.
For (4-Methylpyridin-2-yl)methanol, seven distinct carbon signals are expected.

Key Interpretive Points:

e Aromatic Carbons (6 120-160 ppm): The five carbons of the pyridine ring will have
characteristic chemical shifts. The carbon bearing the hydroxymethyl group (C-2) and the
carbon adjacent to the nitrogen (C-6) are typically the most deshielded. The carbon with the
methyl group (C-4) will also have a distinct shift.

» Methylene Carbon (-CH20H, & ~65 ppm): The carbon of the hydroxymethyl group will appear
in the aliphatic region.

o Methyl Carbon (-CHs, & ~21 ppm): The methyl carbon will be the most shielded carbon in the
molecule.

Predicted 3C NMR Data:
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~160

C-6 ~149

C-4 ~148

C-5 ~123

C-3 ~121

-CH20H ~65

-CHs ~21

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional
groups within a molecule. The IR spectrum of (4-Methylpyridin-2-yl)methanol will be
characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Key Interpretive Points:

O-H Stretch (3400-3200 cm~1): A broad and strong absorption in this region is characteristic

of the hydroxyl group, indicative of hydrogen bonding.

e C-H Aromatic Stretch (3100-3000 cm~1): Weak to medium sharp peaks in this region
correspond to the C-H bonds of the pyridine ring.

e C-H Aliphatic Stretch (3000-2850 cm~1): Medium to strong sharp peaks are expected for the
C-H bonds of the methylene and methyl groups.

e C=N and C=C Aromatic Ring Stretching (1600-1450 cm~1): A series of sharp, medium to
strong absorptions in this region are characteristic of the pyridine ring vibrations.

e C-O Stretch (1260-1000 cm™1): A strong, sharp peak in this region is indicative of the C-O
single bond of the primary alcohol.
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Predicted IR Data:

. Predicted Absorption )
Functional Group - ( » Intensity
ange (cm~

O-H Stretch 3400 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium-Strong
C=N, C=C Stretch (Pyridine) 1600 - 1450 Medium-Strong
C-O Stretch 1260 - 1000 Strong

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule, which can aid in its structural confirmation. For (4-Methylpyridin-2-
yl)methanol, electron ionization (EI) would likely lead to the formation of a molecular ion (M)
and several characteristic fragment ions.

Key Interpretive Points:

e Molecular lon (M*): The molecular ion peak is expected at an m/z (mass-to-charge ratio)
corresponding to the molecular weight of the compound, which is approximately 123.

e Fragmentation: Common fragmentation pathways would involve the loss of a hydrogen
atom, a hydroxyl radical, or the entire hydroxymethyl group. The benzylic-like position of the
hydroxymethyl group makes its cleavage a likely event, leading to a stable pyridinylmethyl
cation.

Predicted Mass Spectrometry Data (El):
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miz Predicted Fragment
123 [M]* (Molecular lon)
122 [M-H]*

106 [M-OH]*

92 [M-CH2OH]*

Predicted data from PubChem also suggests prominent adducts in other ionization modes,
such as [M+H]* at m/z 124.07569 and [M+Na]* at m/z 146.05763.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data
discussed. These protocols are based on standard methodologies and should be adapted to
the specific instrumentation available.

NMR Spectroscopy Protocol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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